2,4-Bis(methylthio)-1-chlorobenzene
Overview
Description
2,4-Bis(methylthio)-1-chlorobenzene: is an organic compound characterized by the presence of two methylthio groups and one chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylthio)-1-chlorobenzene typically involves the chlorination of 2,4-bis(methylthio)benzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Bis(methylthio)-1-chlorobenzene can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 2,4-bis(methylthio)benzene. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 2,4-bis(methylthio)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4-Bis(methylthio)-1-chlorobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical compounds.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Bis(methylthio)-1-chlorobenzene and its derivatives depends on their specific chemical structure and the target molecules they interact with
Binding to specific molecular targets: Such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Generating reactive intermediates: That can interact with cellular components, causing oxidative stress or other biochemical changes.
Modulating signaling pathways: Involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
2,4-Bis(methylthio)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,4-Dichlorobenzene: Contains two chlorine atoms but lacks the methylthio groups, resulting in different chemical properties and reactivity.
2,4-Bis(methylthio)thiophene: Contains a thiophene ring instead of a benzene ring, leading to different electronic and steric effects.
Uniqueness: 2,4-Bis(methylthio)-1-chlorobenzene is unique due to the presence of both methylthio groups and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for selective chemical transformations that are not possible with similar compounds.
Properties
IUPAC Name |
1-chloro-2,4-bis(methylsulfanyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUVKYGYVLQNMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78987-58-3 | |
Record name | 2,4-BIS-(METHYLTHIO)-1-CHLOROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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